

Comprehensive Analytical Guide: Measuring Evobrutinib Plasma and CSF Concentrations for Neuropharmacology Research

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Introduction to Evobrutinib and Its Pharmacokinetic Properties

Evobrutinib is an oral, highly selective, covalent Bruton's tyrosine kinase (BTK) inhibitor that has gained significant attention for its potential application in treating neuroinflammatory diseases, particularly multiple sclerosis (MS). As a central nervous system (CNS)-penetrant therapeutic, **evobrutinib's** ability to cross the blood-brain barrier represents a key pharmacological advantage for targeting compartmentalized inflammation within the CNS. The drug's molecular design features an **acrylamide warhead** that forms a covalent bond with the cysteine 481 residue in the BTK ATP-binding pocket, resulting in sustained target inhibition even after systemic clearance of the drug. This mechanism is crucial for maintaining therapeutic efficacy between dosing intervals and provides a distinct advantage over reversible BTK inhibitors.

Understanding **evobrutinib's** pharmacokinetic (PK) profile and accurately measuring its concentration in biological matrices like plasma and cerebrospinal fluid (CSF) is essential for establishing **target engagement correlations** and optimizing dosing regimens for clinical efficacy. The drug's pharmacokinetic properties include **rapid absorption** after oral administration, with time to maximum concentration (T_{max}) typically occurring within 1-2 hours. **Evobrutinib** demonstrates **dose-proportional exposure** across the clinical dose range and has a terminal half-life that supports twice-daily dosing to maintain consistent BTK

occupancy. A particularly important characteristic is its **moderate plasma protein binding**, which allows sufficient free fraction of the drug to penetrate the CNS compartment and exert effects on resident immune cells like microglia and infiltrating B-cells behind the blood-brain barrier.

Quantitative Concentration Data in Plasma and CSF

Summary of Evobrutinib Concentrations Across Studies

Table 1: **Evobrutinib** concentration data from clinical studies

Matrix	Dose Regimen	Study Population	Concentration (Mean \pm SD or Range)	Sampling Time	Citation
CSF	75 mg BID (fasted)	RMS patients (n=9)	3.2 ng/mL	Trough	[1]
Plasma (total)	75 mg BID (fasted)	RMS patients	~24.6 ng/mL (calculated from CSF $K_{p,uu}$)	Trough	[1]
Plasma (free)	75 mg BID (fasted)	RMS patients	~3.2 ng/mL (estimated, ~13% of total)	Trough	[1]
CSF	75 mg BID	RMS patients (n=9)	Detected in all patients; consistent with free plasma concentrations	Not specified	[2] [3]
-	45 mg BID (with food)	Predicted exposure	Similar to 75 mg BID fasted	Steady-state	[4]

Table 2: Key pharmacokinetic parameters of **evobrutinib**

Parameter	Value	Conditions	Significance
CNS Penetration ($K_{p,uu}$)	0.13	75 mg BID fasted	Ratio of CSF to free plasma concentration

Parameter	Value	Conditions	Significance
Bioavailability Increase	+49%	With food vs. fasted	Supports 45 mg BID with food regimen
AUC _{0–24,SS} Threshold	468 ng/mL·h	Associated with lesion reduction	Target exposure for efficacy
BTK Occupancy	≥95% at trough	75 mg BID fasted	Correlates with AUC ≥400 ng/mL·h

The concentration data demonstrates that **evobrutinib successfully penetrates the CNS compartment**, with CSF concentrations approximately matching free plasma concentrations. The **unbound partition coefficient (K_{p,uu})** of 0.13 indicates that **evobrutinib** has moderate CNS penetration capabilities, which is remarkable for a targeted therapy agent. The **trough CSF concentrations of approximately 3.2 ng/mL** (equivalent to ~6.4 nM based on molecular weight of ~499 g/mol) achieved with the 75 mg BID regimen exceed the reported cellular IC₅₀ value of 33.5 nM for BTK inhibition, suggesting therapeutically relevant concentrations are achieved in the CNS compartment. This penetration is crucial for engaging BTK expressed on CNS-resident cells like microglia, which contributes to the drug's potential impact on compartmentalized inflammation in multiple sclerosis.

The **food effect observed with evobrutinib** is clinically significant, with a 49% increase in bioavailability when administered with food compared to fasting conditions. This finding led to the development of an optimized dosing regimen where **45 mg BID with food provides comparable exposure to 75 mg BID under fasting conditions**. This adjustment maintains the therapeutic efficacy while potentially reducing the overall drug load and associated safety concerns. The exposure-response relationship established through pharmacometric analysis identified that an **AUC_{0-24,SS} of ≥400 ng/mL·h** is associated with improved annualized relapse rates, while **468 ng/mL·h** correlates with reduction in T1 gadolinium-enhancing and T2 lesions, providing clear target exposure thresholds for therapeutic efficacy.

Sample Collection and Processing Protocols

Blood Collection and Plasma Processing

- **Collection Protocol:**

- Collect **venous blood samples** into commercially available K2EDTA or lithium heparin tubes. The recommended blood volume is 4-6 mL per time point to ensure sufficient plasma for analysis.
- Maintain **consistent sampling times** relative to dosing: pre-dose (trough), and at 0.25, 0.5, 1, 1.5, 2, and 4 hours post-dose for rich pharmacokinetic profiling. For sparse sampling, trough concentrations provide the most valuable information on target engagement at the end of dosing interval.
- Gently invert collection tubes 8-10 times immediately after drawing blood to ensure proper mixing with anticoagulant. Avoid vigorous shaking to prevent hemolysis.

- **Processing Protocol:**

- Process blood samples within **60 minutes of collection** to maintain sample integrity. Centrifuge at **1500-2000 × g for 10-15 minutes at 4°C**.
- Carefully transfer the resulting plasma supernatant into polypropylene cryovials using disposable transfer pipettes, avoiding disturbance of the buffy coat layer.
- **Immediately freeze** samples at -70°C to -80°C. Avoid multiple freeze-thaw cycles, as **evobrutinib** stability may be compromised. Under these conditions, **evobrutinib** remains stable in plasma for at least 12 months.

CSF Collection Protocol

- **Collection Methodology:**

- Perform **lumbar puncture** using standard clinical procedures. Collect CSF into polypropylene tubes to minimize analyte adsorption.
- The recommended CSF volume is 2-3 mL per sample, which provides sufficient material for analysis while minimizing patient discomfort.
- Record exact collection time relative to last drug administration. For **evobrutinib**, trough sampling (just before next dose) is particularly valuable for understanding CNS penetration at the point of minimal plasma concentrations.

- **Sample Processing:**

- Centrifuge CSF samples at **1000 × g for 10 minutes at 4°C** to remove any cellular debris or contaminants.
- Aliquot supernatant into pre-labeled polypropylene cryovials in volumes appropriate for planned analyses (typically 500 µL per aliquot).

- **Immediately snap-freeze** in dry ice or liquid nitrogen and transfer to -70°C to -80°C freezers for long-term storage. **Evobrutinib** has demonstrated stability in CSF for at least 6 months under these conditions.

Analytical Methods for Quantification

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

The quantification of **evobrutinib** in biological matrices primarily employs **LC-MS/MS due to its superior sensitivity and specificity**. The method must be capable of detecting **evobrutinib** concentrations in the low nanogram per milliliter range, with particular sensitivity requirements for CSF analysis where concentrations are approximately equivalent to free plasma concentrations.

- **Sample Preparation:**

- Employ **protein precipitation** with cold acetonitrile (containing stable isotope-labeled internal standard, preferably **evobrutinib-d5**) at a 3:1 acetonitrile-to-sample ratio.
- Vortex samples vigorously for 1-2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
- Transfer supernatant to autosampler vials for analysis. For enhanced sensitivity, particularly in CSF samples, consider employing **solid-phase extraction (SPE)** using mixed-mode cation exchange cartridges for further cleanup and concentration.

- **Chromatographic Conditions:**

- **Column:** Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm) or equivalent reversed-phase column.
- **Mobile Phase A:** 0.1% formic acid in water; **Mobile Phase B:** 0.1% formic acid in acetonitrile.
- **Gradient Program:** Initial 10% B, linear increase to 90% B over 3.5 minutes, hold at 90% B for 1 minute, re-equilibrate to initial conditions for 1.5 minutes.
- **Flow Rate:** 0.4 mL/min; **Column Temperature:** 40°C; **Injection Volume:** 5-10 μL.

- **Mass Spectrometric Parameters:**

- **Ionization:** Positive electrospray ionization (ESI+) mode.
- **Detection:** Multiple reaction monitoring (MRM) transitions: m/z 500.2 → 354.1 (quantifier) and 500.2 → 381.1 (qualifier) for **evobrutinib**; m/z 505.2 → 359.1 for internal standard.

- **Source Parameters:** Capillary voltage: 3.5 kV; source temperature: 150°C; desolvation temperature: 500°C; cone gas flow: 50 L/hr; desolvation gas flow: 1000 L/hr.
- **Validation Parameters:**
 - **Linearity:** 0.1-500 ng/mL for plasma; 0.05-100 ng/mL for CSF.
 - **Accuracy and Precision:** Within $\pm 15\%$ for all quality control levels ($\pm 20\%$ at LLOQ).
 - **Selectivity:** No interference at retention times of **evobrutinib** or internal standard in blank matrix samples.

BTK Occupancy Assessment Protocol

Target Engagement Biomarker

BTK occupancy serves as a **direct biomarker of target engagement** and can be correlated with **evobrutinib** concentrations to establish pharmacokinetic-pharmacodynamic relationships. The assessment involves measuring the fraction of BTK molecules that are bound by **evobrutinib** in peripheral blood mononuclear cells (PBMCs) or potentially in CNS-derived cells.

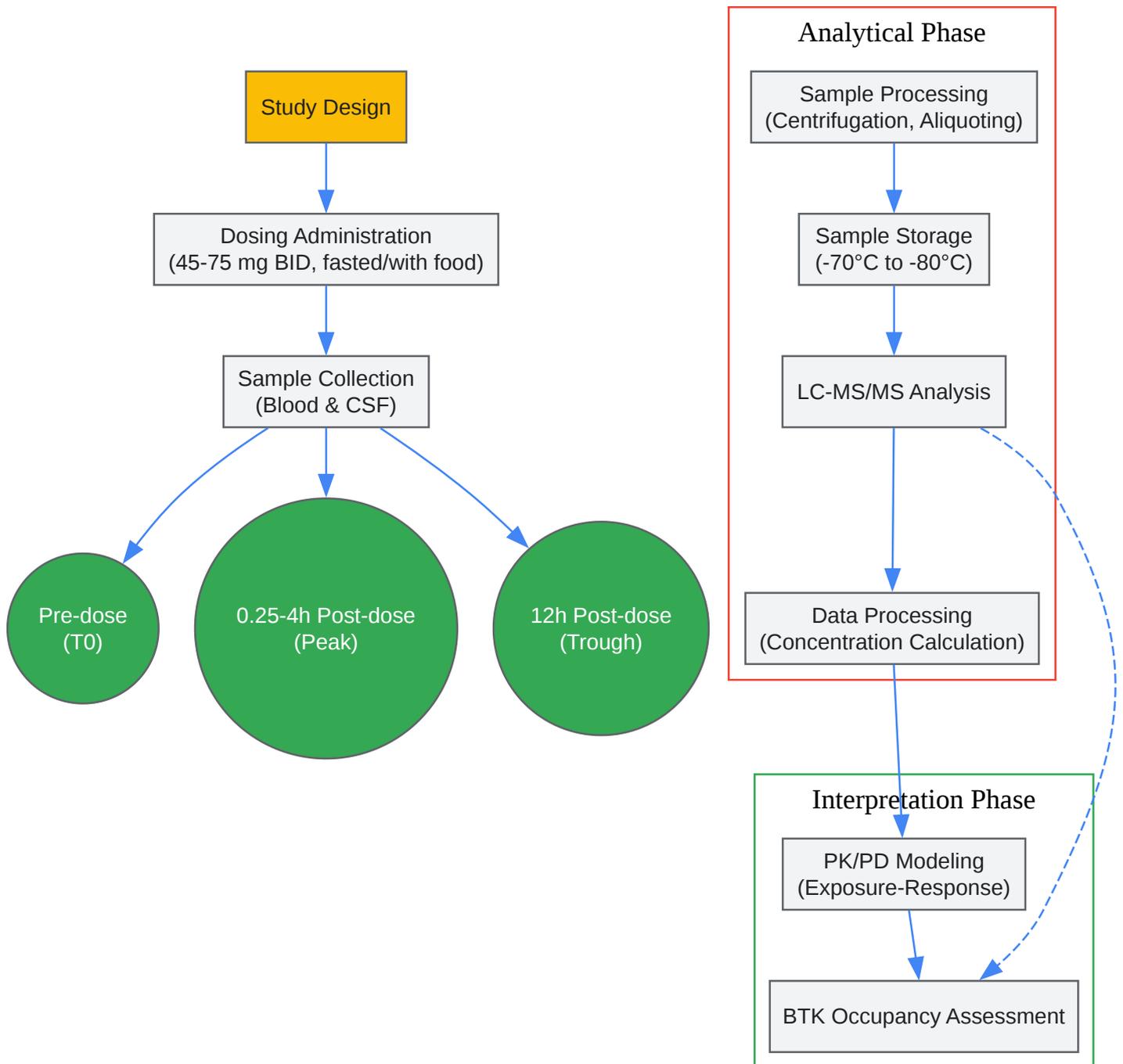
- **Sample Collection for BTK Occupancy:**
 - Collect blood samples (8-10 mL) in sodium heparin tubes at pre-dose and post-dose time points (trough and peak).
 - Process samples within 2 hours of collection by density gradient centrifugation (Ficoll-Paque) to isolate PBMCs.
 - Wash cells with PBS and lysate using appropriate lysis buffer containing protease and phosphatase inhibitors.
 - Determine protein concentration and adjust to uniform concentration across samples (typically 1-2 mg/mL).
- **BTK Occupancy Assay:**
 - Utilize the **Cellular Activation Signaling Assay** which measures phosphorylation downstream of BTK following B-cell receptor stimulation.
 - Stimulate PBMCs with anti-IgM F(ab')₂ fragments (20 μ g/mL) for 15 minutes at 37°C.
 - Fix cells, permeabilize, and stain with fluorochrome-conjugated antibodies against pBTK (Y223) and CD19 for B-cell identification.

- Analyze by flow cytometry, gating on CD19+ B-cells and measuring median fluorescence intensity of pBTK.
- Calculate BTK occupancy as: $[1 - (\text{pBTK post-dose} / \text{pBTK pre-dose})] \times 100\%$.

The relationship between **evobrutinib** concentrations and BTK occupancy demonstrates that **trough BTK occupancy >95%** is achieved with the 75 mg BID regimen, which corresponds to plasma AUC_{0-24,SS} ≥400 ng/mL·h. This high level of target engagement is maintained throughout the dosing interval due to the covalent binding mechanism of **evobrutinib**, which results in continuous BTK inhibition despite declining drug concentrations.

Experimental Workflow and Signaling Pathways

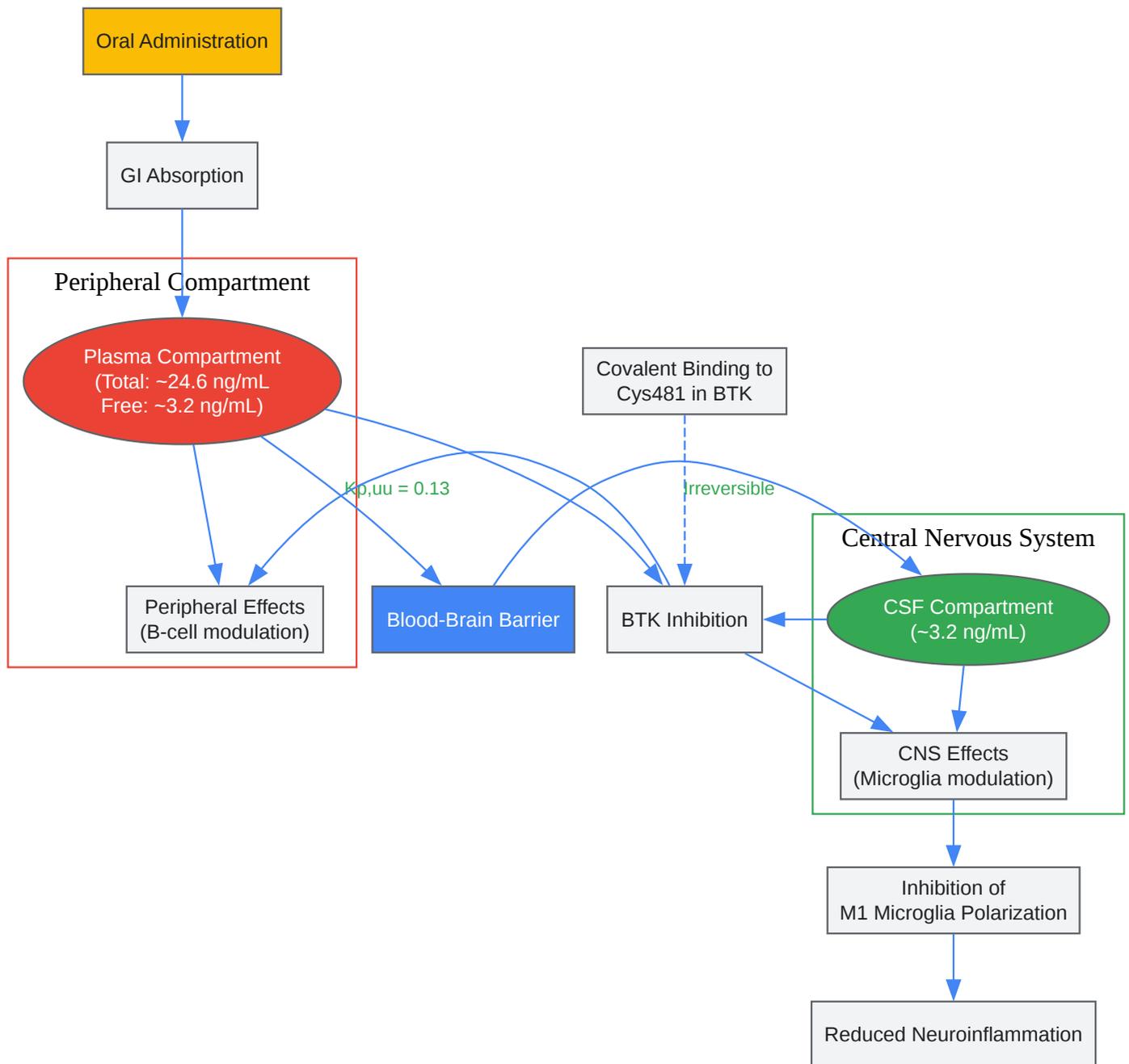
Evobrutinib Experimental Workflow



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Diagram 1: Experimental workflow for *evobrutinib* plasma and CSF concentration analysis

Evobrutinib Mechanism and Blood-Brain Barrier Penetration



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Diagram 2: Evobrutinib mechanism of action and CNS penetration pathway

The experimental workflow outlines the comprehensive process from study design through final data interpretation for **evobrutinib** concentration analysis. The **critical sampling timepoints** include pre-dose (trough), peak concentration (0.25-4 hours post-dose), and end of dosing interval (12 hours post-dose for BID regimen) to fully characterize the pharmacokinetic profile. The **LC-MS/MS analysis** serves as the cornerstone of the quantitative assessment, providing the sensitivity and specificity required for accurate concentration determination in biological matrices.

The mechanism diagram illustrates how **evobrutinib's CNS penetration enables dual targeting** of both peripheral and central inflammatory processes in multiple sclerosis. The **covalent binding mechanism** to BTK's cysteine 481 residue results in sustained inhibition despite declining drug concentrations, which is particularly important for maintaining therapeutic effects in the CNS compartment where drug exposure is limited. The demonstrated ability to **modulate microglial polarization** from pro-inflammatory M1 to anti-inflammatory M2 phenotype via inhibition of the TLR4/Myd88/NF- κ B pathway represents a key mechanism through which **evobrutinib** may impact compartmentalized inflammation in MS.

Conclusion

The measurement of **evobrutinib** concentrations in plasma and CSF requires **carefully optimized and validated analytical methods** to accurately characterize its pharmacokinetic profile and CNS penetration. The protocols outlined herein provide researchers with comprehensive guidance for conducting such analyses, with particular attention to the **critical sampling procedures** and **LC-MS/MS parameters** that have demonstrated success in clinical trials. The correlation between **evobrutinib** exposure, BTK occupancy, and clinical outcomes underscores the importance of these analytical methods in drug development.

Recent phase 3 clinical trials (evolutionRMS1 and evolutionRMS2) have shown that **evobrutinib did not demonstrate superior efficacy** over teriflunomide in relapsing multiple sclerosis despite achieving measurable CNS concentrations [5]. This suggests that while the described analytical methods successfully quantify drug penetration, **target engagement in the CNS does not necessarily translate to clinical superiority** over existing therapies. These findings highlight the complexity of MS pathophysiology and suggest that BTK inhibition alone may be insufficient to comprehensively modify disease course, though the

analytical frameworks established for **evobrutinib** remain valuable for future CNS-targeted therapeutic development.

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